molecular formula C11H13NO3 B12814310 7-BENZOFURANOL, 2,3-DIHYDRO-2,2-DIMETHYL-, CARBAMATE (ester) CAS No. 4790-87-8

7-BENZOFURANOL, 2,3-DIHYDRO-2,2-DIMETHYL-, CARBAMATE (ester)

Cat. No.: B12814310
CAS No.: 4790-87-8
M. Wt: 207.23 g/mol
InChI Key: QTBBEJJXBYGFAP-UHFFFAOYSA-N
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Description

7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of benzofuran, characterized by the presence of a carbamate ester group. Its molecular formula is C12H15NO3, and it has a molecular weight of 221.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.

Industry: Industrially, it is used in the production of polymers and resins. Its reactivity makes it suitable for creating materials with specific properties, such as increased durability and resistance to chemicals.

Mechanism of Action

The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    Carbofuran: Another carbamate ester with similar insecticidal properties.

    Phenylcarbamate: Known for its use in pharmaceuticals as a muscle relaxant.

    Methylcarbamate: Used in the production of pesticides.

Uniqueness: 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is unique due to its specific structural features, such as the benzofuran ring and the dimethyl substitution. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

4790-87-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) carbamate

InChI

InChI=1S/C11H13NO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13)

InChI Key

QTBBEJJXBYGFAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N)C

Origin of Product

United States

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